molecular formula C36H30B3N3 B108343 Hexaphenylborazine CAS No. 16672-48-3

Hexaphenylborazine

Cat. No. B108343
CAS RN: 16672-48-3
M. Wt: 537.1 g/mol
InChI Key: XTKHGXVXAPNGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexaphenylborazine, also known as B3N3H6, is a boron-containing organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a hexagonal ring structure with alternating boron and nitrogen atoms, making it an interesting subject for research.

Mechanism Of Action

The mechanism of action of hexaphenylborazine is not fully understood, but it is believed to interact with biological molecules through its boron atoms. It has been shown to have an affinity for certain enzymes and proteins, potentially altering their function.

Biochemical And Physiological Effects

Studies have shown that hexaphenylborazine can induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. It has also been shown to have antibacterial properties and can inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

One advantage of using hexaphenylborazine in lab experiments is its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are numerous potential future directions for research involving hexaphenylborazine, including its use in drug delivery systems, its potential as a catalyst for organic reactions, and its use in the development of new materials. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Hexaphenylborazine can be synthesized through various methods, including the reaction of boron trichloride with ammonia or the reaction of boron tribromide with sodium azide. However, the most common method involves the reaction of triphenylborane with hydrazine hydrate under reflux conditions.

Scientific Research Applications

Hexaphenylborazine has various potential applications in scientific research, including its use as a precursor for boron nitride nanotubes, a catalyst for organic reactions, and a potential drug delivery system due to its unique structure.

properties

CAS RN

16672-48-3

Product Name

Hexaphenylborazine

Molecular Formula

C36H30B3N3

Molecular Weight

537.1 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis-phenyl-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C36H30B3N3/c1-7-19-31(20-8-1)37-40(34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)42(36-29-17-6-18-30-36)39(33-23-11-3-12-24-33)41(37)35-27-15-5-16-28-35/h1-30H

InChI Key

XTKHGXVXAPNGEV-UHFFFAOYSA-N

SMILES

B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

synonyms

Hexaphenylborazine

Origin of Product

United States

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